1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is a compound that features a pyridine ring fused with a thiazole ring, connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)ethylamine: Shares the pyridine moiety but lacks the thiazole ring.
2-Aminothiazole: Contains the thiazole ring but lacks the pyridine moiety.
Uniqueness
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the combination of the pyridine and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8;;/h2-7H,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQVCSYLFXVRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-59-1 | |
Record name | 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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